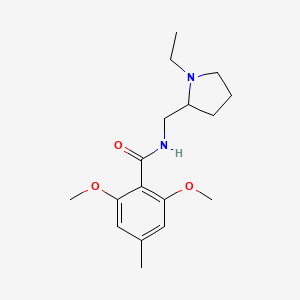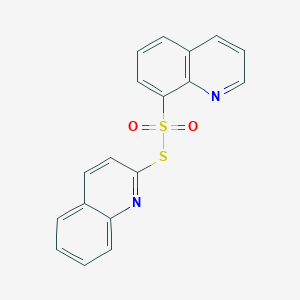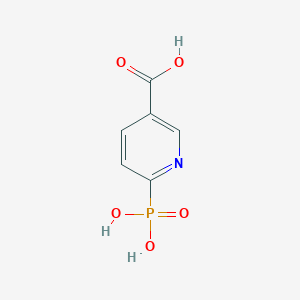
3-Pyridinecarboxylic acid, 6-phosphono-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-phosphononicotinic acid is an organic compound that features both a phosphonic acid group and a nicotinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-phosphononicotinic acid typically involves the reaction of nicotinic acid derivatives with phosphorous reagents. One common method involves the reaction of nicotinic acid with phosphorous trichloride and water, followed by oxidation to yield the desired phosphonic acid derivative .
Industrial Production Methods
While specific industrial production methods for 6-phosphononicotinic acid are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-phosphononicotinic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: The nicotinic acid moiety can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the phosphonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonic acid group can yield phosphonic acid esters, while reduction of the nicotinic acid moiety can produce reduced nicotinic acid derivatives.
Applications De Recherche Scientifique
6-phosphononicotinic acid has several scientific research applications:
Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules.
Industry: It is used in the development of advanced materials with specific magnetic and catalytic properties.
Mécanisme D'action
The mechanism of action of 6-phosphononicotinic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique magnetic and catalytic properties, making them useful in various applications. The molecular targets and pathways involved include interactions with metal ions and the formation of supramolecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acids: Compounds like aminomethylphosphonic acid and ethylphosphonic acid share the phosphonic acid group but differ in their overall structure and properties.
Nicotinic acid derivatives: Compounds such as nicotinic acid and its esters share the nicotinic acid moiety but lack the phosphonic acid group.
Uniqueness
6-phosphononicotinic acid is unique due to the presence of both a phosphonic acid group and a nicotinic acid moiety, allowing it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This dual functionality makes it particularly valuable in the synthesis of coordination polymers and metal-organic frameworks .
Propriétés
Numéro CAS |
145432-84-4 |
|---|---|
Formule moléculaire |
C6H6NO5P |
Poids moléculaire |
203.09 g/mol |
Nom IUPAC |
6-phosphonopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H6NO5P/c8-6(9)4-1-2-5(7-3-4)13(10,11)12/h1-3H,(H,8,9)(H2,10,11,12) |
Clé InChI |
YGYBRPCOYGZEBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(=O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


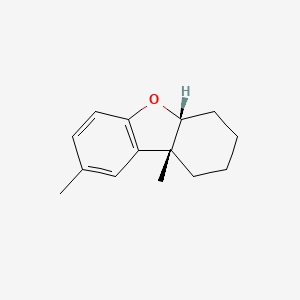

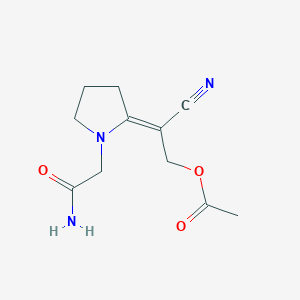
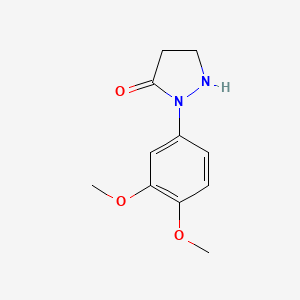
![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
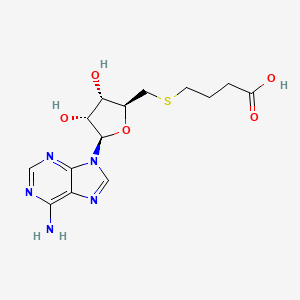

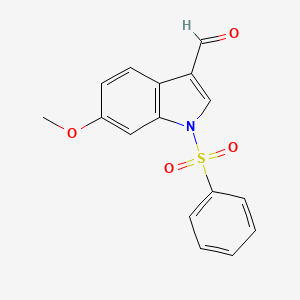
![3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione](/img/structure/B12903033.png)

![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
